molecular formula C14H13CuN3OS B12720662 (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) CAS No. 132854-23-0

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II)

Cat. No.: B12720662
CAS No.: 132854-23-0
M. Wt: 334.89 g/mol
InChI Key: IUADBXAZDKOYLD-OVWKBUNZSA-L
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Description

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is a coordination compound that features a copper(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) typically involves the following steps:

    Preparation of the Ligand: The ligand is synthesized by reacting 2-hydroxybenzaldehyde with thiobenzoylhydrazine under reflux conditions in ethanol. The reaction mixture is then cooled, and the resulting solid is filtered and dried.

    Complex Formation: The prepared ligand is then reacted with a copper(II) salt, such as copper(II) acetate, in an ethanol solution. The mixture is stirred at room temperature, and the resulting complex is isolated by filtration, washed with ethanol, and dried.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of copper.

    Reduction: Reduction reactions can convert the copper(II) center to copper(I) or even metallic copper.

    Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.

Major Products Formed

    Oxidation: Higher oxidation state complexes or oxides of copper.

    Reduction: Lower oxidation state complexes or metallic copper.

    Substitution: New coordination compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is studied for its coordination chemistry and potential catalytic properties. It can serve as a model compound for understanding the behavior of similar coordination complexes.

Biology

The compound has shown potential biological activity, including antimicrobial and antioxidant properties. It is being investigated for its ability to inhibit the growth of various microorganisms and its potential use in developing new antimicrobial agents.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its antimicrobial properties make it a candidate for developing new drugs to treat infections. Additionally, its antioxidant properties may have implications for treating diseases related to oxidative stress.

Industry

In the industrial sector, (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in catalysis and material science.

Mechanism of Action

The mechanism of action of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) involves its interaction with biological molecules. The copper(II) center can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage microbial cells. The ligand itself may also interact with cellular targets, enhancing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Hydroxybenzaldehyde thiosemicarbazone)ammino-copper(II)
  • (2-Hydroxybenzaldehyde benzoylhydrazonato)ammino-copper(II)
  • (2-Hydroxybenzaldehyde salicylhydrazonato)ammino-copper(II)

Uniqueness

(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-copper(II) is unique due to the presence of the thiobenzoylhydrazonato ligand, which imparts specific properties to the compound. This ligand can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds with different ligands.

Properties

CAS No.

132854-23-0

Molecular Formula

C14H13CuN3OS

Molecular Weight

334.89 g/mol

IUPAC Name

copper;azane;(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate

InChI

InChI=1S/C14H12N2OS.Cu.H3N/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);;1H3/q;+2;/p-2/b15-10+;;

InChI Key

IUADBXAZDKOYLD-OVWKBUNZSA-L

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Cu+2]

Canonical SMILES

C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Cu+2]

Origin of Product

United States

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